4-Fluoro-3-methylpiperidine is a fluorinated derivative of piperidine, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique chemical properties and potential applications.
4-Fluoro-3-methylpiperidine is classified as an organic compound and falls under the category of heterocyclic compounds, specifically piperidines. It is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can be sourced from chemical suppliers or synthesized through various methods in laboratory settings.
The synthesis of 4-fluoro-3-methylpiperidine typically involves fluorination reactions. Common methods include:
The industrial production often employs multi-step synthesis routes, beginning with commercially available piperidine derivatives. Optimization of reaction conditions is crucial to achieve high yields and purity.
The molecular formula for 4-fluoro-3-methylpiperidine is , with a molecular weight of 117.16 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C6H12FN |
Molecular Weight | 117.16 g/mol |
IUPAC Name | 4-fluoro-3-methylpiperidine |
InChI | InChI=1S/C6H12FN/c1-5-6(7)8/h5-6,8H,2-4H2,1H3 |
Canonical SMILES | CC1CNCCC1F |
The compound features a saturated six-membered ring with nitrogen, contributing to its basicity and reactivity.
4-Fluoro-3-methylpiperidine is involved in several chemical reactions:
These reactions are significant for modifying the compound for specific applications in research and industry.
The mechanism of action for 4-fluoro-3-methylpiperidine relates to its interaction with biological targets. The presence of the fluorine atom influences its binding affinity to enzymes and receptors, potentially modulating biochemical pathways. This characteristic makes it a candidate for studying enzyme inhibition and receptor binding dynamics.
4-Fluoro-3-methylpiperidine is characterized by:
The compound exhibits notable chemical properties due to the presence of both a fluorine atom and a methyl group. These properties include:
4-Fluoro-3-methylpiperidine has diverse applications across various scientific fields:
4-Fluoro-3-methylpiperidine represents a strategically functionalized heterocyclic building block in modern medicinal chemistry, characterized by the synergistic interplay of fluorine substitution and alkyl group positioning on the piperidine ring. This compound exemplifies advanced approaches to modulating pharmacokinetic properties and target engagement through rational stereoelectronic design. The axial/equatorial preferences of its substituents create distinct three-dimensional profiles critical for interacting with biological targets, while the fluorine atom significantly alters the basicity of the nitrogen atom, thereby influencing membrane permeability and metabolic stability [3]. Its emergence coincides with broader recognition of fluorinated piperidines as indispensable scaffolds in CNS drug development, where precise control over physicochemical parameters is paramount for blood-brain barrier penetration and receptor selectivity [2].
Fluorinated piperidines have become pivotal structural motifs in neuropharmacology, particularly for targeting G protein-coupled receptors (GPCRs) with stringent subtype selectivity requirements. The incorporation of fluorine at the C-3 or C-4 position of the piperidine ring induces profound effects on molecular conformation, pKa, and lipophilicity – parameters directly governing drug-receptor interactions and ADME profiles. In dopamine receptor (D4R) antagonist development, fluorinated piperidines demonstrate enhanced selectivity (>30-fold versus D1-D3/D5 receptors) and improved CNS multiparameter optimization (MPO) scores compared to non-fluorinated analogs [2].
Recent advances highlight the therapeutic significance of 4-fluoro-3-methylpiperidine derivatives in Parkinson’s disease research. Compounds featuring this scaffold exhibit optimized binding kinetics to D4R, a receptor densely expressed in motor and limbic regions of the basal ganglia network. This targeted engagement modulates aberrant neurotransmission in L-DOPA-induced dyskinesias while avoiding off-target effects mediated by other dopamine receptor subtypes. The fluorine atom’s position significantly influences brain penetration: axial fluorination (as observed in 3-fluoropiperidine derivatives) maintains nitrogen basicity (pKa ~7.6), promoting blood-brain barrier transit, whereas equatorial fluorination reduces basicity (pKa ~6.6) and impedes CNS access [3].
Table 1: Pharmacological Profile of Representative 4-Fluoro-3-methylpiperidine Derivatives in D4R Antagonism
Compound | Substituent Pattern | D4R Ki (nM) | Selectivity vs D2R | cLogP | CNS MPO Score |
---|---|---|---|---|---|
8c [2] | 3-Fluoro-4-methylbenzyl | 135 | >100-fold | 3.2 | 4.1 |
9a [2] | 2-(Imidazo[1,2-a]pyridin) | 167 | >80-fold | 2.8 | 4.7 |
8j [2] | 2-Methylimidazo[1,2-a]pyridine | 188 | >75-fold | 3.0 | 4.6 |
8p [2] | 3-Methylimidazo[1,5-a]pyridine | 166 | >90-fold | 2.9 | 4.8 |
Beyond neurological applications, fluoropiperidines serve as conformational modulators in oncology and antiviral therapeutics. The stereoelectronic perturbation induced by the C-F bond alters nitrogen hybridization and ring puckering, enabling precise optimization of kinase inhibitors and viral entry blockers. The 3-methyl group concurrently provides steric blockade of metabolic hotspots while enhancing hydrophobic interactions within target binding pockets [5]. This dual functionality establishes 4-fluoro-3-methylpiperidine as a versatile vector for addressing pharmacodynamic and pharmacokinetic challenges in lead optimization campaigns.
The synthetic accessibility of enantiopure 4-fluoro-3-methylpiperidine has undergone transformative advances, evolving from classical halogenation methods to contemporary catalytic asymmetric technologies. Initial routes relied on deoxyfluorination of piperidinols using reagents like DAST or Deoxo-Fluor, but suffered from poor stereocontrol, elimination side products, and limited functional group tolerance. These challenges were particularly pronounced with tertiary alcohols and sterically congested systems like 3-methylpiperidin-4-ols, where competing E2 elimination often dominated [6].
A paradigm shift occurred with the development of transition-metal-catalyzed hydrofluorination and biocatalytic dynamic kinetic resolution. The Merck process team pioneered an asymmetric hydrogenation approach for synthesizing syn-3-fluoro-4-aminopiperidine precursors, employing ruthenium-BIPHEP complexes under acidic conditions (HBF₄). This method partially reduced fluorinated pyridinium salts to enamide intermediates, but faced significant challenges with C-F bond reduction (yielding des-fluoro impurities) and moderate enantioselectivity (86% ee). The addition of titanium isopropoxide (2 equiv) as a fluoride scavenger mitigated catalyst poisoning, enabling 97% yield of the hydrogenated product after SFC purification (99.8% ee) [3]:
**Scheme 1: Merck Hydrogenation Route** Pyridine → Benzoylation → Pyridinium Salt Formation → Partial Reduction (NaBH₄) → Ru-catalyzed Asymmetric Hydrogenation → [Ti(OiPr)₄] → SFC Purification
Simultaneously, enzymatic dynamic kinetic transamination emerged as a complementary strategy. Using 2-fluoroketone substrates and engineered transaminases (ATA-3), Merck achieved the synthesis of syn-fluoroaminopiperidine derivatives with superior diastereoselectivity (15:1 dr) and enantiopurity (96% ee). This approach leveraged the acidity of the α-fluorine for substrate racemization during amination, with continuous isopropylamine dosing and acetone removal driving the equilibrium toward product formation [3].
Glorius's groundbreaking dearomatization-hydrogenation (DAH) methodology revolutionized access to multi-substituted fluoropiperidines. Utilizing Rhodium-CAAC catalysts ([Rh-2]), this one-pot process converted 3-fluoropyridines directly to all-cis-3-fluoropiperidines via borane-mediated dearomatization followed by dihydrogen reduction. The method exhibited exceptional functional group compatibility and stereoselectivity, favoring the thermodynamically stable axial fluorine conformation stabilized by C-F⋯H-N⁺ dipole interactions. This approach provided efficient access to protected 3-fluoro-4-aminopiperidine derivatives without requiring preformed enolates or chiral auxiliaries [3].
Table 2: Comparative Analysis of Synthetic Approaches to 4-Fluoro-3-methylpiperidine Derivatives
Methodology | Key Reagents/Conditions | Yield (%) | diastereoselectivity | Advantages/Limitations |
---|---|---|---|---|
Classical Deoxyfluorination | DAST/Deoxo-Fluor, CH₂Cl₂, -78°C | 45-60 | Low (∼1:1 dr) | Simple setup; Elimination byproducts |
Ru-catalyzed Hydrogenation | [Ru(COD)(Me-allyl)₂], BIPHEP, HBF₄, Ti(OiPr)₄ | 97 (after SFC) | High (single diastereomer) | Scalable; Requires fluoride scavenger |
Biocatalytic Transamination | ATA-3 transaminase, PLP, iPrNH₂, pH 10.5 | 66 | 15:1 dr | High ee; Green conditions; Substrate-specific |
Rh-CAAC DAH | [Rh-2], H-Bpin, H₂ (1 atm) | 82-90 | All-cis selectivity | Direct arene reduction; Broad functional tolerance |
The pharmacological and physicochemical behavior of 4-fluoro-3-methylpiperidine derivatives is exquisitely sensitive to regioisomerism and stereochemical configuration. Positional relationships between the fluorine atom and methyl group create distinct steric and electronic environments that govern molecular conformation, hydrogen-bonding capacity, and intermolecular interactions. The 1,3-diaxial relationship in 4-fluoro-3-methylpiperidine imposes significant ring strain, favoring conformations where the bulky methyl group adopts an equatorial position while fluorine can occupy either axial or equatorial orientation depending on protonation state [3].
Electronic effects manifest profoundly in anion binding interactions. Comparative studies between para-para' (L) and ortho-ortho' (L1) substituted pentafluorophenyl imine receptors demonstrate that positional isomerism dictates binding mode and selectivity. While both isomers detect cyanide via intramolecular charge transfer (ICT), the ortho-ortho' isomer L1 exhibits unique self-degradation of its cyanide complex within 30 minutes – a phenomenon absent in the para isomer L. This behavior stems from enhanced electrophilicity at the imine carbon due to ortho-fluorine substitution, facilitating nucleophilic addition and subsequent hydrolysis. Such substituent-dependent reactivity profiles highlight the critical importance of fluorine positioning in designing chemosensors or prodrug systems [4].
Steric influences of the 3-methyl group profoundly impact dopamine receptor binding kinetics. In D4R antagonists, the methyl group's orientation relative to the fluorinated pharmacophore modulates receptor residency time and subtype selectivity. Compound 8c (3-fluoro-4-methylbenzyl derivative) achieves exceptional D4R affinity (Ki = 135 nM) due to optimal hydrophobic filling of a sub-pocket in the orthosteric binding site. Methyl group migration to the 2-position (as in 8f) reduces affinity by 2.5-fold (Ki = 343 nM), indicating steric incompatibility with the receptor topology. Similarly, enantiomeric preferences are pronounced: the (S)-enantiomer of 8d exhibits 15-fold greater potency than its (R)-counterpart (Ki = 1980 nM), underscoring the methyl group's role in chiral recognition [2].
Conformational Consequences of Fluorine-Methyl Synergy:
These interdependent effects enable medicinal chemists to fine-tune target engagement profiles by strategically manipulating substituent patterns around the piperidine core. The 4-fluoro-3-methyl combination has proven particularly effective in balancing receptor affinity, metabolic stability, and CNS penetrance – a trifecta often difficult to achieve with simpler piperidine scaffolds [2] [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: